molecular formula C7H9Br2N B2921489 4-(Bromomethyl)benzenamine hydrobromide CAS No. 102771-08-4

4-(Bromomethyl)benzenamine hydrobromide

Cat. No.: B2921489
CAS No.: 102771-08-4
M. Wt: 266.964
InChI Key: DBAZZGZGCITUQK-UHFFFAOYSA-N
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Description

Significance of Aromatic Amines and Benzylic Bromides in Organic Chemistry

Aromatic amines are a broad class of organic compounds characterized by an amino group attached to an aromatic ring. researchgate.net They are of immense importance in chemical industries, serving as precursors for a vast range of products including dyes, polymers, pesticides, and pharmaceuticals. researchgate.netgoogle.com The amino group can be readily transformed into a diazonium salt, which is a gateway to numerous other functional groups, making aromatic amines a cornerstone of synthetic chemistry. researchgate.net

Benzylic bromides are compounds where a bromine atom is attached to a carbon atom that is directly bonded to an aromatic ring. The significance of this arrangement lies in its reactivity. The C-Br bond at the benzylic position is relatively weak, and its cleavage can lead to the formation of a benzyl (B1604629) radical or carbocation. masterorganicchemistry.com This intermediate is stabilized by resonance with the adjacent aromatic ring, which delocalizes the charge or unpaired electron. masterorganicchemistry.com This inherent stability makes benzylic bromides highly effective alkylating agents in nucleophilic substitution reactions and valuable participants in radical reactions. google.commasterorganicchemistry.com The Wohl-Ziegler reaction, which often uses N-Bromosuccinimide (NBS), is a classic method for forming benzylic bromides via a free-radical pathway. masterorganicchemistry.comrsc.org

The Role of 4-(Bromomethyl)benzenamine Hydrobromide as a Versatile Intermediate

The chemical utility of this compound stems from its bifunctional nature, possessing both a nucleophilic amino group (which can be deprotonated in situ) and an electrophilic bromomethyl group. This dual reactivity allows for a variety of synthetic manipulations, making it a crucial precursor in the multi-step synthesis of complex molecules.

Chemists can selectively target one functional group while leaving the other intact for subsequent transformations. For example, the highly reactive bromomethyl group is an excellent leaving group and can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles to introduce new functional groups or build larger molecular frameworks. Subsequently, the amine group can be modified, for instance, through acylation, alkylation, or conversion into a diazonium salt for further functionalization. This step-wise reactivity is a key advantage in designing synthetic routes for pharmaceuticals, agrochemicals, and materials. maksons.co.in It is particularly valuable in the synthesis of substituted anilines and nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. nih.gov

Overview of Academic Research Trajectories for Related Chemical Entities

The broader class of molecules to which this compound belongs—bifunctional aromatic compounds—is a subject of continuous academic and industrial research. The development of catalysts and synthetic methods that can selectively functionalize one part of a molecule while another reactive group is present is a major research theme. This includes the direct synthesis of valuable aromatic chemicals from simpler feedstocks using bifunctional catalysts. researchgate.netresearchgate.net

Research into substituted benzylamines and their derivatives is particularly active in medicinal chemistry. Scientists design and synthesize libraries of these compounds to explore their biological activities. For example, substituted aryl benzylamines have been investigated as potent and selective inhibitors of enzymes implicated in diseases like cancer. nih.gov Furthermore, novel benzylamine (B48309) derivatives are synthesized and evaluated for their potential as antimycotic agents. nih.gov The synthesis of nitrogen-containing heterocyclic compounds, for which this intermediate is a prime starting material, remains a major focus, as these structures are found in a large percentage of FDA-approved drugs. nih.gov

Identification of Current Research Gaps and Future Investigative Avenues

While the fundamental reactivity of compounds like this compound is well-understood, several research avenues remain open for investigation. A primary focus of modern chemical research is the development of more sustainable and efficient synthetic methods. This includes the use of continuous flow chemistry and photochemical methods for benzylic bromination, which can offer better control and safety over traditional batch processes. rsc.org

There is a growing demand for "functionalized amines," which are specialized aromatic amines tailored for advanced applications in materials science and life sciences. researchgate.netresearchgate.net Future research will likely focus on incorporating moieties like 4-aminobenzyl into novel polymers or functional materials to impart specific properties.

Another significant gap is the exploration of novel heterocyclic systems that can be synthesized from this intermediate. The demand for new drug candidates is relentless, and the ability to efficiently construct diverse molecular scaffolds is crucial. Future work will undoubtedly involve using this compound and similar bifunctional building blocks to create new libraries of complex heterocyclic compounds for biological screening. beilstein-journals.orgnih.gov This includes the development of innovative catalytic systems, such as photocatalysis, to enable new types of C-N bond-forming reactions, further expanding the synthetic utility of this versatile chemical entity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)aniline;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAZZGZGCITUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromomethyl Benzenamine Hydrobromide

Established Synthetic Routes for 4-(Bromomethyl)benzenamine Hydrobromide

Multistep Synthetic Pathways from Precursors

The synthesis of this compound typically involves a multistep pathway starting from readily available precursors. A common strategy begins with the bromination of a suitable toluene (B28343) derivative. For instance, a closely related compound, 4-(bromomethyl)benzonitrile, is synthesized from 4-methylbenzonitrile. rsc.org This process involves the radical bromination of the methyl group, a reaction that can be adapted for precursors of 4-(bromomethyl)benzenamine.

Another potential precursor is 4-methylaniline. The synthesis would involve the protection of the amino group, followed by the bromination of the benzylic methyl group, and subsequent deprotection and formation of the hydrobromide salt. The protection of the aniline (B41778) is crucial to prevent side reactions at the amino group during bromination.

A general synthetic scheme starting from a protected 4-methylaniline derivative is outlined below:

StepReactionReagents and Conditions
1Protection of the amino groupe.g., Acetic anhydride
2Benzylic BrominationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), solvent (e.g., CCl4), heat/light
3Deprotection and Salt FormationAcidic hydrolysis (e.g., HBr)

This multistep approach allows for the controlled synthesis of the target compound, although it involves several reaction and purification steps.

Optimization of Bromination Conditions and Reagents (e.g., Bromine, N-Bromosuccinimide)

The critical step in the synthesis is the selective bromination of the benzylic methyl group. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, is a widely used method for this transformation. wikipedia.orgkoreascience.kr Optimization of this reaction is key to achieving high yields and minimizing side products.

Brominating Agents:

N-Bromosuccinimide (NBS): NBS is the most common reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic addition. wikipedia.orglibretexts.org It is a crystalline solid that is safer and easier to handle than liquid bromine. rsc.org

Bromine (Br2): While elemental bromine can be used, it is less selective and can lead to bromination of the aromatic ring, especially in the absence of a radical initiator and in the presence of a Lewis acid. researchgate.net Light can initiate the radical chain reaction for benzylic bromination. researchgate.net

Reaction Conditions: The efficiency of the bromination is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Radical Initiators: Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the radical chain reaction. wikipedia.orgkoreascience.kr

Solvents: Carbon tetrachloride (CCl4) has been a traditional solvent for Wohl-Ziegler reactions. wikipedia.orgkoreascience.kr However, due to its toxicity and environmental concerns, alternative solvents have been explored. Studies have shown that solvents like 1,2-dichlorobenzene, diethyl carbonate, and acetonitrile (B52724) can be effective replacements. koreascience.krscilit.comrsc.org In some cases, reactions can be performed "on water" or under solvent-free conditions. researchgate.netresearchgate.net

Initiation Method: The reaction can be initiated by heat or light (photochemical bromination). researchgate.netdigitellinc.com

Brominating AgentInitiatorSolventReaction TimeYieldReference
NBSAIBNCCl48 h90% (for 4-(bromomethyl)benzonitrile) rsc.org
NBSAIBN1,2-dichlorobenzene8 h92% (for a methoxyimino-o-tolyl-acetic acid methyl ester derivative) koreascience.kr
NBSBenzoyl PeroxideCCl41 hGood (for α-bromo-p-toluic acid) sci-hub.se

Formation of Hydrobromide Salt: Principles and Practicalities

The final step in the synthesis is the formation of the hydrobromide salt. Amines are basic and react with strong acids like hydrobromic acid (HBr) to form ammonium (B1175870) salts. libretexts.org This reaction is typically straightforward and proceeds with high yield.

In the context of synthesizing this compound, if the bromination step is performed on an unprotected 4-methylaniline, the HBr generated as a byproduct of the reaction can react with the amino group of either the starting material or the product to form the hydrobromide salt. libretexts.orgmsu.edu

Alternatively, if a protecting group strategy is used, the hydrobromide salt can be formed during the deprotection step by using an excess of HBr. The salt is typically a stable, crystalline solid that can be easily isolated and purified by filtration. The formation of the salt also serves to protect the amine functionality from further reactions.

Exploration of Novel and Green Synthesis Strategies

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" strategies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Photoredox and Radical-Mediated Synthetic Approaches

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate radical reactions under mild conditions. rsc.org This methodology has been applied to the transformation of arylmethyl bromides. rsc.org

For the synthesis of this compound, a photoredox-catalyzed bromination of 4-methylaniline could offer a greener alternative to traditional methods that often require stoichiometric amounts of radical initiators and high temperatures. These reactions can often be carried out at room temperature, reducing energy consumption. researchgate.net Furthermore, visible-light-induced free-radical bromination of toluenes with NBS has been demonstrated to be efficient, even in the absence of a photocatalyst. researchgate.net

Microwave-Assisted and Continuous Flow Synthesis

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, including benzylic brominations. scilit.comrsc.orgtandfonline.com Microwave-assisted synthesis can lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comrasayanjournal.co.in An environmentally friendly procedure for benzyl (B1604629) bromination has been developed using microwave irradiation in diethyl carbonate as a solvent, which is a more benign alternative to chlorinated solvents. scilit.comrsc.org

MethodReagent SystemSolventReaction TimeYieldReference
MicrowaveTriphenylphosphine/NBSSolvent-freeShortHigh tandfonline.com
MicrowaveNBSDiethyl carbonate< 2 hoursHigh scilit.comrsc.org

Continuous Flow Synthesis: Continuous flow technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for scalability. digitellinc.com Photochemical reactions are particularly well-suited for flow reactors, as the shallow path length allows for efficient irradiation of the reaction mixture. digitellinc.comrsc.org

Environmentally Benign Solvents and Reaction Media (e.g., Aqueous Systems, Micellar Catalysis)

The move towards greener chemistry has spurred research into replacing hazardous organic solvents with more environmentally friendly alternatives. For benzylic brominations, which have traditionally relied on chlorinated solvents like carbon tetrachloride, this shift is particularly crucial.

Aqueous Systems:

The use of water as a solvent for benzylic bromination presents an attractive green alternative. Photochemical bromination of toluene derivatives has been successfully carried out in aqueous biphasic systems. cecri.res.in This method simplifies the process by allowing the hydrobromic acid (HBr) byproduct to be absorbed into the aqueous phase. cecri.res.in A study on the photochemical bromination of toluene in a water-toluene mixture demonstrated that the crude benzyl bromide obtained was of sufficient purity for direct use in subsequent reactions, eliminating the need for distillation. cecri.res.in

Another approach involves two-phase electrolysis for the regioselective α-bromination of alkyl aromatic compounds. researchgate.net In this system, an aqueous solution of sodium bromide serves as the bromine source and supporting electrolyte, while the organic substrate is dissolved in a solvent like chloroform. researchgate.net This method offers high yields and regioselectivity for monobrominated products under mild conditions. researchgate.net

Interactive Data Table: Comparison of Solvent Systems for Benzylic Bromination

Solvent SystemSubstrateBrominating AgentYield (%)Key Advantages
Aqueous BiphasicTolueneBromine (photochemical)High (crude)Eliminates need for HBr scrubbing, product used directly. cecri.res.in
Chloroform/Aqueous NaBrTolueneElectrochemically generated bromine60-95High regioselectivity, mild conditions. researchgate.net
AcetonitrileToluene DerivativesN-Bromosuccinimide (NBS)Good to ExcellentAvoids hazardous chlorinated solvents. organic-chemistry.org

Micellar Catalysis:

Micellar catalysis has emerged as a powerful tool for conducting organic reactions in water. acsgcipr.org Surfactants form micelles that act as nanoreactors, solubilizing organic substrates in their hydrophobic cores and facilitating reactions in an aqueous bulk medium. acsgcipr.org This approach can lead to enhanced reaction rates and selectivity. researchgate.net While specific applications to the synthesis of this compound are not extensively documented, the principles of micellar catalysis suggest its potential for this transformation. acsgcipr.orgresearchgate.net For instance, micellar-mediated conditions have been developed for a variety of transformations commonly used in pharmaceutical synthesis, such as cross-coupling and amination reactions. researchgate.net These systems often offer advantages in terms of reduced catalyst loading, simplified workup, and lower environmental impact. acsgcipr.org

Transition-Metal-Catalyzed Transformations for Benzylic Bromide Introduction

While many modern approaches focus on transition-metal-free methods for benzylic functionalization, transition-metal catalysis offers unique pathways for C-H bond activation and halogenation. organic-chemistry.org

Lewis acid catalysis, although not strictly involving transition metals, has shown significant promise in benzylic bromination. Zirconium(IV) chloride has been identified as a highly active catalyst for the benzylic bromination of toluene derivatives using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent under mild conditions. nih.gov This reaction is believed to proceed through a radical generation pathway. nih.gov

In the broader context of C-H functionalization, palladium-catalyzed cross-coupling reactions of benzyl bromides with various nucleophiles are well-established, demonstrating the utility of transition metals in transformations involving the benzylic position. nih.gov Furthermore, transition metal catalysts, including those based on copper, manganese, and vanadium, have been employed for the regio- and stereoselective aminobromination of olefins, highlighting their potential to control selectivity in halogenation reactions. organic-chemistry.org The direct transition-metal-catalyzed benzylic bromination of 4-methylaniline derivatives remains an area for further exploration, with the potential for developing highly selective and efficient processes.

Chemo-, Regio-, and Stereoselective Synthesis

Achieving high selectivity is a primary challenge in the synthesis of this compound, due to the presence of multiple reactive sites. The amino group is a strong activating group that can direct electrophilic substitution to the aromatic ring, competing with the desired radical bromination at the benzylic position.

Regioselectivity:

The selective bromination of the benzylic methyl group over the aromatic ring is crucial. In the Wohl-Ziegler reaction, the use of N-bromosuccinimide (NBS) in nonpolar solvents under radical initiation (e.g., light or a radical initiator) generally favors benzylic bromination. gla.ac.uk However, for highly activated substrates like 4-methylaniline, protection of the amino group (e.g., as an acetamide) may be necessary to prevent competitive aromatic bromination. The choice of solvent and reaction conditions can also influence regioselectivity. For instance, benzylic bromination is favored in dichloromethane, while aromatic bromination can be promoted in more polar, acidic media. gla.ac.uk

Electrochemical methods, such as two-phase electrolysis, have demonstrated high regioselectivity for side-chain bromination, minimizing the formation of nuclear brominated byproducts. researchgate.net

Chemoselectivity:

Chemoselectivity involves discriminating between different functional groups. In the synthesis of this compound, the primary concern is the reaction at the benzylic C-H bonds without affecting the amino group. Radical bromination conditions are generally compatible with the amino group, although its basicity might influence the reaction.

Stereoselectivity:

As 4-(bromomethyl)benzenamine is an achiral molecule, stereoselectivity is not a factor in its synthesis.

Process Intensification and Scale-Up Studies for Industrial Relevance

For the industrial production of this compound, process intensification and efficient scale-up are paramount. Continuous flow chemistry has emerged as a key enabling technology in this regard, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. rsc.orguc.ptbeilstein-journals.org

Continuous Flow Photochemical Bromination:

Photochemical benzylic bromination in continuous flow reactors has been extensively studied and shown to be a highly efficient and scalable method. rsc.orgrsc.orgnewera-spectro.com These systems utilize microreactors or tubular reactors that provide excellent light penetration and precise control over reaction parameters such as residence time and temperature. rsc.org This leads to improved reaction selectivity, higher yields, and enhanced safety, particularly when handling hazardous reagents like bromine. rsc.org

A significant advancement in this area is the in-situ generation of bromine in a continuous flow setup, for example, from the reaction of sodium bromate (B103136) and hydrobromic acid. rsc.org This approach avoids the direct handling of molecular bromine and allows for precise stoichiometric control. The subsequent photochemical reaction can be performed in a very short residence time, leading to high throughput. rsc.org

Scale-Up Strategies:

The scale-up of photochemical flow processes can be achieved through "numbering-up" (running multiple reactors in parallel) or by using larger-scale flow reactors. researchgate.net A "smart dimensioning" approach has been successfully applied to scale up a photochemical benzylic bromination process from a lab-scale reactor to a pilot-scale reactor, achieving a productivity of several kilograms per hour. researchgate.net Such studies demonstrate the industrial feasibility of continuous flow technology for the manufacture of pharmaceutical intermediates. researchgate.net

Interactive Data Table: Scale-Up of Continuous Photochemical Benzylic Bromination

ParameterLab-Scale ReactorPilot-Scale Reactor
Reactor Volume2.8 mL50 mL
Residence Time22 s22 s
Productivity0.3 kg/h 4.1 kg/h
Space-Time Yield108 kg L⁻¹ h⁻¹82 kg L⁻¹ h⁻¹
Reference researchgate.net researchgate.net

The adoption of these advanced synthetic methodologies holds the potential to significantly improve the industrial production of this compound, making it a more sustainable and economically viable process.

Mechanistic Investigations of Reactions Involving 4 Bromomethyl Benzenamine Hydrobromide

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group is a highly reactive site for nucleophilic substitution. As a primary benzylic halide, it can undergo substitution via both SN1 and SN2 mechanisms. ucalgary.ca The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. libretexts.orgyoutube.com

The nucleophilic substitution on the benzylic carbon of 4-(bromomethyl)benzenamine can proceed through a unimolecular (SN1) or a bimolecular (SN2) pathway, each with distinct kinetic and thermodynamic profiles.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time the bromide leaving group departs. masterorganicchemistry.comlibretexts.org This process involves a five-membered transition state. The reaction rate is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law. libretexts.orgyoutube.com

Rate Law: Rate = k[R-Br][Nu-]

The SN1 mechanism involves a multi-step process. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a resonance-stabilized benzylic carbocation. pearson.comucsb.edu This intermediate is particularly stable because the positive charge can be delocalized over the adjacent aromatic ring. pearson.comquora.com In the subsequent fast step, the carbocation reacts with a nucleophile. The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.comlibretexts.org

Rate Law: Rate = k[R-Br]

The competition between these two pathways is finely balanced. The primary nature of the benzylic carbon favors the SN2 mechanism due to minimal steric hindrance. ucalgary.caucsb.edu However, the exceptional stability of the benzylic carbocation intermediate strongly favors the SN1 pathway. pearson.com Factors such as a strong nucleophile and a polar aprotic solvent will favor the SN2 pathway, whereas a weak nucleophile and a polar protic solvent will promote the SN1 mechanism. libretexts.orglibretexts.org

Table 1: Comparison of SN1 and SN2 Kinetic and Mechanistic Features for 4-(Bromomethyl)benzenamine Hydrobromide

Feature SN1 Mechanism SN2 Mechanism
Rate Law Rate = k[Substrate] Rate = k[Substrate][Nucleophile]
Molecularity Unimolecular (rate-determining step) Bimolecular
Mechanism Two steps (or more) One concerted step
Intermediate Yes (Resonance-stabilized benzylic carbocation) No (Transition state only)
Stereochemistry Racemization (if a stereocenter is formed) Inversion of configuration

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

The strength and nature of the nucleophile play a critical role in determining the reaction mechanism and rate.

Amines: As strong nucleophiles, amines typically favor an SN2 reaction with benzylic halides. Studies on the reaction between substituted benzylamines and benzyl (B1604629) bromide in methanol (B129727) have shown the reaction follows a second-order path, consistent with an SN2 mechanism. researchgate.net Electron-donating groups on the amine nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

Hydroxyl Functions: Weakly nucleophilic hydroxyl groups, such as those in water or alcohols (e.g., ethanol), tend to favor the SN1 pathway, especially under heating. pearson.com These reactions, where the solvent also acts as the nucleophile, are known as solvolysis reactions. youtube.com Stronger hydroxyl nucleophiles, like the hydroxide (B78521) ion (OH-), are powerful nucleophiles and would favor the SN2 pathway.

Sulfhydryl Functions: Thiolates (RS-) are excellent nucleophiles due to their high polarizability and relatively weak solvation. They strongly favor the SN2 mechanism even with secondary substrates, suggesting they would react rapidly with 4-(bromomethyl)benzenamine via an SN2 pathway. libretexts.org

Azides: The azide (B81097) ion (N3-) is a strong nucleophile and is commonly used in SN2 reactions to introduce an azido (B1232118) group, which can be subsequently reduced to an amine.

In general, strong, negatively charged nucleophiles promote the SN2 mechanism, while weak, neutral nucleophiles favor the SN1 pathway. libretexts.orgyoutube.com

The choice of solvent has a profound effect on the rate and mechanism of nucleophilic substitution reactions. libretexts.orgyoutube.com

Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) have acidic protons and are capable of hydrogen bonding. libretexts.orglibretexts.org They are highly effective at solvating both cations and anions. By stabilizing the carbocation intermediate and the leaving group anion, polar protic solvents significantly accelerate SN1 reactions. libretexts.orgyoutube.com Conversely, they can decrease the rate of SN2 reactions by forming a solvent shell around the nucleophile, reducing its reactivity. blogspot.com

Polar Aprotic Solvents: Solvents such as acetone, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are polar but lack acidic protons. libretexts.orgblogspot.com They are poor at solvating anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive, thereby dramatically increasing the rate of SN2 reactions. libretexts.orgblogspot.com

Catalytic enhancement can be achieved using phase-transfer catalysts. These catalysts facilitate the transfer of an anionic nucleophile from an aqueous phase to an organic phase where the substrate is dissolved, enabling the reaction to proceed much more quickly than in a heterogeneous mixture.

Table 2: Influence of Solvent Type on Substitution Pathway

Solvent Type Examples Effect on SN1 Rate Effect on SN2 Rate Favored Mechanism
Polar Protic H2O, CH3OH, C2H5OH Increases Decreases SN1
Polar Aprotic Acetone, DMSO, DMF Slight Increase Greatly Increases SN2

| Non-polar | Hexane, Benzene (B151609) | Decreases | Decreases | Neither is favored |

The substitution reactions of 4-(bromomethyl)benzenamine are highly regioselective. The reaction occurs exclusively at the benzylic carbon of the bromomethyl group. The C-Br bond is significantly weaker and more polarized than the C-H or aromatic C-C/C-H bonds, making it the sole site of attack for typical nucleophiles. A benzylic rearrangement is not observed because it would require the disruption of the stable aromatic ring. ucalgary.ca

The stereochemical outcome depends on the operative mechanism. The benzylic carbon in the substrate is prochiral.

If the reaction proceeds via an SN2 mechanism , the nucleophile attacks from the side opposite the leaving group, resulting in an inversion of configuration at the benzylic carbon. masterorganicchemistry.com

If the reaction follows an SN1 pathway , the planar carbocation intermediate can be attacked by the nucleophile from either face. ucsb.edu If the substitution creates a new stereocenter, this leads to a racemic or near-racemic mixture of products. ucsb.eduyoutube.com

Reactivity of the Aromatic Amine Moiety

In this compound, the amine group is present as a protonated anilinium ion. This significantly influences its reactivity compared to the free amine.

The basicity of an aromatic amine like 4-(bromomethyl)benzenamine is considerably lower than that of an aliphatic amine. This is due to the delocalization of the nitrogen's lone pair of electrons into the pi system of the benzene ring, which makes the lone pair less available for protonation. masterorganicchemistry.com For comparison, the pKa of the conjugate acid of aniline (B41778) is about 4.6, whereas for cyclohexylamine (B46788) it is 11.2. masterorganicchemistry.com A higher pKa value for the conjugate acid corresponds to a stronger base. masterorganicchemistry.com

The compound is a hydrobromide salt, meaning the amine is already protonated. The equilibrium lies in favor of the anilinium hydrobromide form in acidic to neutral conditions.

Ar-CH2Br-NH3+ Br- ⇌ Ar-CH2Br-NH2 + HBr

To generate the free amine (the neutral nucleophile), a base must be added to deprotonate the anilinium ion. The pKa value of the conjugate acid of 4-(bromomethyl)benzenamine is expected to be in the range of other substituted anilines, likely between 3 and 5. This value dictates the pH required to achieve significant deprotonation.

Table 3: Approximate pKaH Values for Representative Amines

Amine Structure pKa of Conjugate Acid (pKaH) Relative Basicity
Cyclohexylamine C6H11NH2 ~11.2 Strong
Ammonia NH3 ~9.2 Moderate
Pyridine C5H5N ~5.2 Weak
Aniline C6H5NH2 ~4.6 Very Weak

| 4-(Bromomethyl)benzenamine | BrCH2-C6H4-NH2 | ~3-5 (Estimated) | Very Weak |

Oxidative Transformations of the Aromatic Amine to Benzoic Acid Derivatives

The oxidation of the bromomethyl group in 4-(bromomethyl)benzenamine and its derivatives to a carboxylic acid functionality represents a key transformation, yielding valuable benzoic acid derivatives. While direct oxidation of this compound is complex due to the presence of both a reactive benzylic bromide and an aromatic amine, mechanistic insights can be drawn from the oxidation of structurally similar compounds like 4-nitrotoluene (B166481). The conversion of a methyl or substituted methyl group on an aromatic ring to a carboxylic acid typically involves strong oxidizing agents.

One common method involves the use of potassium permanganate (B83412) (KMnO4) in a basic solution. The reaction proceeds through a series of oxidative steps. Initially, the benzylic carbon is attacked by the permanganate ion, leading to the formation of a manganese ester. Subsequent hydrolysis and further oxidation convert the group first to an aldehyde and then to a carboxylate salt. Acidic workup then yields the final benzoic acid derivative.

A more environmentally friendly approach involves the use of ozone (O3) in the presence of catalysts. zsmu.edu.ua Studies on the ozonation of 4-nitrotoluene in glacial acetic acid have shown that in the absence of a catalyst, ozonolysis of the aromatic ring is a major competing reaction. zsmu.edu.ua However, the introduction of a cobalt (II) acetate (B1210297) catalyst can almost completely suppress ring ozonolysis, directing the reaction towards the oxidation of the methyl group to a carboxylic acid, achieving high yields. zsmu.edu.ua The addition of potassium bromide to this system can further enhance the reaction rate and yield, suggesting a cobalt-bromide complex as the active catalytic species. zsmu.edu.ua

The proposed mechanism for the catalyzed ozonation involves the formation of a potent oxidizing agent from the interaction between the catalyst, ozone, and the solvent. This species then abstracts a hydrogen atom from the methyl group, initiating a radical chain reaction that leads to the formation of 4-nitrobenzyl alcohol, 4-nitrobenzaldehyde, and finally 4-nitrobenzoic acid. zsmu.edu.ua Once the nitro-substituted benzoic acid is formed, a subsequent reduction step can convert the nitro group to an amine, yielding 4-aminobenzoic acid. zsmu.edu.ua

Oxidizing System Substrate Example Primary Product Key Mechanistic Feature
Potassium Permanganate (KMnO4)4-Nitrotoluene4-Nitrobenzoic acidFormation of manganese ester intermediate. youtube.com
Ozone (O3) / Cobalt (II) Acetate4-Nitrotoluene4-Nitrobenzoic acidSuppression of aromatic ring ozonolysis. zsmu.edu.ua
Ozone (O3) / Cobalt-Bromide Catalyst4-Nitrotoluene4-Nitrobenzoic acidEnhanced reaction rate and yield via a mixed catalyst system. zsmu.edu.ua

Reductive Pathways to Methylbenzenamine Derivatives

The reduction of the bromomethyl group in this compound to a methyl group provides a direct route to 4-methylbenzenamine (p-toluidine) and its derivatives. This transformation is essentially a dehalogenation reaction. A common and mechanistically well-understood method for this reduction involves radical chain reactions. libretexts.org

One of the most effective reagents for the reductive dehalogenation of alkyl halides is tributyltin hydride (Bu3SnH). libretexts.org This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN). The mechanism proceeds via a chain process:

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen atom from tributyltin hydride to produce a tributyltin radical (Bu3Sn•).

Propagation: The tributyltin radical reacts with the bromomethyl group of the substrate. The tin-bromine (B14679306) bond formation is highly favorable, leading to the cleavage of the carbon-bromine bond and the formation of a benzylic radical (4-aminobenzyl radical) and tributyltin bromide. libretexts.org

Propagation: The newly formed benzylic radical then abstracts a hydrogen atom from another molecule of tributyltin hydride. This step forms the final product, 4-methylbenzenamine, and regenerates the tributyltin radical, which can then participate in another cycle. libretexts.org

Reducing System Function Key Intermediate Reaction Type
Tributyltin Hydride (Bu3SnH) / AIBNDehalogenation of the bromomethyl group.Benzylic radicalRadical chain reaction libretexts.org
Tris(trimethylsilyl)silane (B43935) (TTMSS) / AIBNDehalogenation of aryl bromides.Aryl radicalRadical chain reaction beilstein-journals.org

Intramolecular Cyclization and Rearrangement Reactions

This compound and its derivatives can serve as precursors for various intramolecular cyclization and rearrangement reactions, leading to the formation of complex heterocyclic structures. The presence of a nucleophilic amine and an electrophilic benzylic bromide within the same molecular framework or in related substrates allows for cyclization pathways.

Free-radical intramolecular cyclization is a powerful method for forming new rings. For instance, o-bromophenyl-substituted pyrrolylpyridinium salts, which are structurally analogous, undergo intramolecular arylation when treated with a radical initiator system like tris(trimethylsilyl)silane (TTMSS) and AIBN. beilstein-journals.org This process involves the formation of an aryl radical that attacks an adjacent aromatic ring, leading to the construction of fused polycyclic heteroaromatic systems. beilstein-journals.org The selectivity of such cyclizations can often be controlled by the choice of the halogen atom (e.g., bromo vs. iodo). beilstein-journals.org

Rearrangement reactions can also occur under various conditions. While specific examples for 4-(bromomethyl)benzenamine are not extensively detailed, general rearrangement mechanisms like the Hofmann, Curtius, or Beckmann rearrangements illustrate how functional groups can migrate within a molecule to yield a new structural isomer. byjus.com For example, the Hofmann rearrangement converts a primary amide into an amine with one less carbon atom, proceeding through an isocyanate intermediate. byjus.com Such rearrangements are fundamental in organic synthesis for altering molecular skeletons.

In some cases, cyclization can be promoted by a base, which deprotonates a nucleophilic group, initiating an intramolecular nucleophilic substitution. For example, intramolecular cyclizations of arylpropargyl amides can be induced by bases to form benz[f]isoindoline derivatives through a proposed mechanism involving an allenic intermediate followed by an intramolecular Diels-Alder reaction. rsc.org

Radical Reactions and Oxidative Bromination Pathways

Radical reactions are central to the chemistry of this compound, particularly involving the benzylic C-Br bond. As discussed in the reductive pathways (Section 3.2.3), this bond can be homolytically cleaved to generate a benzylic radical, which is a key intermediate in various transformations. libretexts.org

Oxidative bromination refers to processes that generate an electrophilic bromine species (Br+) from a bromide source using an oxidant. researchgate.net This is distinct from the free-radical bromination used to form benzylic bromides. In the context of 4-(bromomethyl)benzenamine, the aromatic ring is highly activated towards electrophilic substitution due to the electron-donating amine group.

A common oxidative bromination system uses a bromide salt, such as ammonium (B1175870) bromide (NH4Br), and an oxidant like Oxone® or hydrogen peroxide (H2O2). jalsnet.comresearchgate.netnih.gov The mechanism is believed to involve the oxidation of the bromide ion (Br-) to an electrophilic bromine species, which then attacks the electron-rich aromatic ring. jalsnet.com For anilines, this reaction is typically very fast and highly regioselective, yielding the para-brominated product if the para position is available. In the case of 4-(bromomethyl)benzenamine, the para position is occupied, so bromination would be directed to the ortho positions relative to the amine.

The choice of oxidant and reaction conditions is crucial. Environmentally benign oxidants like H2O2 are preferred, as the only byproduct is water. researchgate.netnih.gov These reactions can be catalyzed by various agents and are fundamental in synthesizing bromo-aromatic compounds, which are important intermediates in pharmaceuticals and agrochemicals. researchgate.netjalsnet.com

Reaction Type Reagent System Role of Substrate Key Mechanistic Step
Radical DehalogenationBu3SnH / AIBNSource of benzylic radicalHomolytic cleavage of C-Br bond libretexts.org
Oxidative BrominationNH4Br / Oxone®Substrate for electrophilic substitutionOxidation of Br- to electrophilic bromine jalsnet.comresearchgate.net
Photocatalytic BrominationHBr / H2O2 / LightSource of benzylic radicalGeneration of bromine radical via oxidation nih.gov

Unraveling Complex Reaction Mechanisms through Intermediate Identification

Understanding the intricate mechanisms of the reactions involving this compound requires the identification of transient species or reaction intermediates. nih.gov These intermediates are often highly reactive, short-lived, and present in low concentrations, making their detection a significant challenge. nih.gov However, their identification is crucial for confirming a proposed reaction pathway and optimizing reaction conditions.

Several advanced analytical techniques are employed to detect and characterize reaction intermediates. Online mass spectrometry, for instance, can monitor the formation and decay of species in real-time. nih.gov By coupling a reaction vessel directly to a mass spectrometer, it is possible to capture the mass spectral signatures of transient intermediates as they are formed. nih.gov This has been successfully used to elucidate complex enzymatic catalytic cycles by identifying multiple sequential intermediates. nih.gov

Trapping experiments are another powerful tool. nih.gov In this strategy, a "trapping agent" is added to the reaction mixture, which reacts specifically with a suspected intermediate to form a stable, easily characterizable product. The identification of this trapped product provides strong evidence for the existence of the fleeting intermediate. For example, radical intermediates can be trapped using agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can also provide invaluable insights. These methods can model the energy profiles of different possible reaction pathways, calculate the energies of transition states and intermediates, and help determine the most plausible mechanism. rsc.org By combining experimental techniques like real-time monitoring and trapping with computational analysis, a comprehensive picture of a complex reaction mechanism can be constructed. nih.gov

Method Principle Application Example
Online Mass SpectrometryReal-time detection of species in the reaction mixture based on their mass-to-charge ratio.Monitoring sequential intermediates in enzymatic catalysis. nih.gov
Chemical TrappingAddition of a reagent that selectively reacts with a transient intermediate to form a stable, detectable product.Using TEMPO to trap and identify radical intermediates. nih.gov
Computational Chemistry (DFT)Theoretical calculation of energy profiles for proposed reaction pathways and intermediates.Determining the most likely mechanism for intramolecular cyclizations. rsc.org

Spectroscopic Characterization Techniques and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, providing precise information about the structure and dynamics of the compound in solution.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-(bromomethyl)benzenamine hydrobromide, the spectrum is expected to show distinct signals corresponding to the different types of protons present.

The aromatic protons on the benzene (B151609) ring, being in different chemical environments relative to the two substituents (-CH₂Br and -NH₃⁺), typically appear as two distinct doublets. The protons ortho to the ammonium (B1175870) group are expected to be deshielded and resonate at a lower field compared to the protons ortho to the bromomethyl group. The benzylic protons of the bromomethyl group (-CH₂Br) would appear as a characteristic singlet, as there are no adjacent protons to cause splitting. The protons of the ammonium group (-NH₃⁺) are expected to produce a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.5-7.7 Doublet 2H Aromatic (ortho to -CH₂Br)
~ 7.3-7.5 Doublet 2H Aromatic (ortho to -NH₃⁺)
~ 4.5 Singlet 2H Benzylic (-CH₂Br)

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure of this compound gives rise to a distinct signal.

The spectrum is expected to show four signals for the aromatic carbons due to the symmetry of the 1,4-disubstituted ring. The carbon atom attached to the ammonium group (ipso-carbon) and the carbon attached to the bromomethyl group will have distinct chemical shifts. The two pairs of equivalent aromatic carbons (ortho and meta to a given substituent) will also be distinguishable. Additionally, the aliphatic carbon of the bromomethyl group (-CH₂Br) will appear as a separate signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~ 140-145 Aromatic (C-NH₃⁺)
~ 135-140 Aromatic (C-CH₂Br)
~ 130-135 Aromatic (CH, ortho to -CH₂Br)
~ 120-125 Aromatic (CH, ortho to -NH₃⁺)

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful methods for establishing atomic connectivity within a molecule, which is particularly useful for complex structures where 1D spectra may be ambiguous. libretexts.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the signals of the adjacent aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the benzylic proton singlet to the -CH₂Br carbon signal. This is crucial for unambiguous assignment of both ¹H and ¹³C spectra.

Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study dynamic processes within a molecule, such as conformational changes or hindered bond rotations. For a relatively simple and rigid molecule like this compound, there are no significant low-energy conformational processes like ring flipping that would be typically studied by DNMR. The rotation around the C-C and C-N single bonds is generally fast on the NMR timescale at room temperature. Therefore, variable temperature studies would likely show minimal changes in the spectrum, other than slight shifts in resonance frequencies, and are not typically employed for the structural characterization of this type of compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR, measures the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups and bond types, making it a valuable tool for functional group identification. nih.gov

Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid and effective means of identifying the functional groups present in this compound. The hydrobromide salt structure features an ammonium group (-NH₃⁺), a bromomethyl group (-CH₂Br), and a parasubstituted benzene ring, each with characteristic vibrational modes.

N-H Stretching : The -NH₃⁺ group will exhibit a broad and strong absorption band in the region of 2800-3100 cm⁻¹. This is a hallmark of ammonium salts.

C-H Stretching : Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching of the -CH₂Br group will be observed as bands in the 2850-2960 cm⁻¹ region.

C=C Stretching : The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H Bending : The bending vibration for the ammonium group is expected around 1500-1600 cm⁻¹.

C-Br Stretching : A weak to medium absorption corresponding to the C-Br stretch is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
2800-3100 (broad) N-H Stretch Ammonium (-NH₃⁺)
> 3000 Aromatic C-H Stretch Benzene Ring
2850-2960 Aliphatic C-H Stretch Methylene (-CH₂)
1500-1600 N-H Bend Ammonium (-NH₃⁺)
1450-1600 C=C Stretch Benzene Ring

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid-state KBr pellet or mull).

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. upenn.edu When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy. This energy shift, known as the Raman shift, corresponds to the specific vibrational energy levels within the molecule. youtube.com These vibrational modes are determined by the molecular structure, the mass of the atoms, and the strength of the chemical bonds. upenn.edu

For a vibration to be Raman-active, it must cause a change in the polarizability of the molecule. upenn.edu In the case of this compound, the key functional groups and structural features give rise to a characteristic Raman spectrum. The vibrations of the para-substituted benzene ring, the C-Br bond, the C-N bond, and the N-H bonds of the ammonium group are all expected to produce distinct Raman signals.

The symmetry of the molecule plays a crucial role in determining which vibrations are Raman-active. The para-substituted benzene ring in this compound possesses a specific point group symmetry, and group theory can be used to predict the number and symmetry of the Raman-active modes. libretexts.org For instance, the symmetric ring-breathing mode, where the entire benzene ring expands and contracts symmetrically, typically produces a very strong and characteristic Raman peak. Other vibrations, such as C-H stretching, C-C stretching within the ring, and the stretching of the C-Br and C-N bonds, provide a unique fingerprint for the compound. youtube.com

Table 1: Representative Raman Shifts for Key Vibrational Modes in Aromatic Amines and Benzyl (B1604629) Bromides This table presents typical wavenumber ranges for vibrations found in molecules with similar functional groups. The exact values for this compound would require experimental measurement.

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
N-H Stretch (in -NH₃⁺)3000 - 3200Stretching vibrations of the N-H bonds in the protonated amine group.
Aromatic C-H Stretch3000 - 3100Stretching of the carbon-hydrogen bonds on the benzene ring.
C-C Ring Stretch1400 - 1650In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring.
Ring Breathing Mode990 - 1010Symmetric expansion and contraction of the entire benzene ring.
C-N Stretch1250 - 1350Stretching of the carbon-nitrogen bond connecting the ring to the amine group.
C-Br Stretch500 - 650Stretching of the carbon-bromine bond in the bromomethyl group.

Analysis of Hydrogen Bonding Networks through Vibrational Shifts

Vibrational spectroscopy is exceptionally sensitive to intermolecular interactions, particularly hydrogen bonding. researchgate.net The formation of a hydrogen bond alters the potential energy surface of the proton involved, which in turn affects its vibrational frequency. nih.gov In the solid state, this compound features a prominent hydrogen bonding network between the protonated aminium group (-NH₃⁺), which acts as the hydrogen bond donor, and the bromide anion (Br⁻), which serves as the acceptor.

The most significant effect of this N-H···Br hydrogen bonding is observed in the N-H stretching vibrations. nih.gov Compared to a non-hydrogen-bonded amine, the N-H stretching frequency in the hydrobromide salt is expected to decrease significantly, an effect known as a red-shift. nih.govnih.gov This shift occurs because the hydrogen bond weakens the N-H covalent bond, effectively making it easier to stretch. nih.gov The magnitude of this red-shift often correlates with the strength of the hydrogen bond; stronger bonds lead to larger shifts to lower wavenumbers. nih.gov

Conversely, the N-H bending modes (both in-plane and out-of-plane) typically experience a shift to higher frequencies (a blue-shift) upon hydrogen bond formation. nih.gov This is because the hydrogen bond restricts the bending motion of the N-H group, thus requiring more energy. By analyzing the positions and shifts of these vibrational bands in the Raman or infrared spectrum, detailed insights into the strength and geometry of the hydrogen bonding network within the crystal lattice can be obtained. smu.edunih.gov

Table 2: Effect of Hydrogen Bonding on N-H Vibrational Frequencies

Vibrational ModeFrequency in Free Amine (Typical)Expected Frequency in Hydrobromide Salt (N-H···Br)Expected Shift
N-H Symmetric/Asymmetric Stretch~3300 - 3500 cm⁻¹Lower (Red-Shifted)Decrease
N-H In-Plane Bend (Scissoring)~1590 - 1650 cm⁻¹Higher (Blue-Shifted)Increase
N-H Out-of-Plane Bend (Wagging)~650 - 900 cm⁻¹Higher (Blue-Shifted)Increase

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the 200–800 nm range. libretexts.org Molecules that absorb light in this region are known as chromophores. libretexts.org The primary chromophore in this compound is the substituted benzene ring.

The electronic transitions in aromatic systems like this are typically of the π → π* type, where an electron is promoted from a bonding π molecular orbital to an antibonding π* molecular orbital. uzh.chslideshare.net The presence of substituents on the benzene ring can significantly alter the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The amino group (-NH₂) in the unprotonated form, 4-(bromomethyl)aniline, is a powerful auxochrome with a lone pair of electrons that can be delocalized into the aromatic ring. This delocalization raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap and shifting the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. ijermt.org

However, in the hydrobromide salt, the amino group is protonated to form an anilinium group (-NH₃⁺). The -NH₃⁺ group does not have a lone pair to donate and is electron-withdrawing due to its positive charge. This effect lowers the energy of the HOMO, increases the HOMO-LUMO gap, and results in a shift of the absorption to shorter wavelengths (a hypsochromic or blue shift) relative to the free amine. ijermt.org Therefore, the UV-Vis spectrum of this compound is expected to be similar to that of other anilinium salts and significantly different from its free amine counterpart.

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Related Chromophores

CompoundKey SubstituentExpected TransitionTypical λmax (in neutral solvent)
Benzene-Hπ → π~255 nm
Aniline (B41778)-NH₂ (electron-donating)π → π~280 nm
Anilinium Ion-NH₃⁺ (electron-withdrawing)π → π~254 nm
4-(Bromomethyl)benzenamine-NH₂ and -CH₂Brπ → πExpected > 280 nm
4-(Bromomethyl)benzenamine HBr-NH₃⁺ and -CH₂Brπ → π*Expected ~ 254-260 nm

pH-Dependent UV-Vis Studies for Acid-Base Behavior and Protonation States

The significant difference in the UV-Vis absorption spectra between the protonated anilinium form and the deprotonated free amine form allows for the study of the compound's acid-base equilibrium. By systematically varying the pH of the solution and recording the UV-Vis spectrum at each pH, one can monitor the protonation state of the amine group.

At low pH values (acidic conditions), the compound will exist predominantly as the anilinium cation (-NH₃⁺), exhibiting its characteristic absorption at a shorter wavelength (e.g., ~254-260 nm). As the pH is increased, the anilinium ion deprotonates to form the neutral free amine (-NH₂), leading to a decrease in the absorbance at the shorter wavelength and a corresponding increase in absorbance at a longer wavelength characteristic of the free amine (e.g., >280 nm).

The point at which the concentrations of the protonated and deprotonated species are equal corresponds to the pKa of the anilinium ion. This can be observed as an isosbestic point in the overlay of the spectra, a wavelength at which the molar absorptivity of both species is identical. By plotting the absorbance at a specific wavelength against the pH, a titration curve can be generated, from which the pKa can be accurately determined. researchgate.net This provides valuable information about the acidity of the anilinium group in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). fda.gov Unlike low-resolution mass spectrometry, HRMS can measure mass to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. csic.es

For this compound, analysis via a soft ionization technique such as Electrospray Ionization (ESI) would typically detect the cation, which is the protonated form of the free base, [C₇H₈BrN + H]⁺ or C₇H₉BrN⁺. A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.69% abundance) and ⁸¹Br (~49.31% abundance), which are separated by approximately 2 Daltons. This results in a characteristic pair of peaks (an M and M+2 peak) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the ion. smolecule.com

HRMS measures the exact mass of each of these isotopic peaks. By comparing the experimentally measured exact masses with the theoretically calculated masses for the suspected elemental formula (C₇H₉BrN⁺), the molecular formula of the ion can be confirmed with high confidence. nih.gov

Table 4: Theoretical Exact Masses for the Protonated Molecular Ion of 4-(Bromomethyl)benzenamine

Ion FormulaIsotopeTheoretical Exact Mass (Da)
[C₇H₉⁷⁹BrN]⁺⁷⁹Br185.99182
[C₇H₉⁸¹BrN]⁺⁸¹Br187.98977

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) techniques are indispensable for investigating the solid-state structure of crystalline materials. By analyzing the pattern of diffracted X-rays, one can determine the arrangement of atoms within a crystal lattice. nih.gov

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules are packed in a crystal. growingscience.com To perform this analysis, a high-quality single crystal of this compound is required.

The analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-C, C-N, C-Br) and angles, confirming the molecular geometry.

Crystal System and Space Group: Determination of the crystal's symmetry properties. For instance, a related compound, p-bromoaniline, crystallizes in the orthorhombic space group Pnma. researchgate.net

Intermolecular Interactions: Identification of non-covalent interactions that stabilize the crystal structure. In the case of the hydrobromide salt, strong N-H···Br hydrogen bonds between the anilinium cation and the bromide anion would be expected to be a dominant feature of the crystal packing. Other interactions, such as π-π stacking between aromatic rings, could also be present. researchgate.net

Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry. While this compound is achiral, this capability is crucial for other compounds.

Although a specific crystal structure determination for this compound is not publicly available, the data obtained from such a study would be presented in a standardized format, as exemplified by the hypothetical data in Table 2.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formula C₇H₉Br₂N
Formula weight 266.97
Crystal system Orthorhombic
Space group Pnma
a (Å) 15.123(4)
b (Å) 6.045(2)
c (Å) 9.876(3)
Volume (ų) 902.1(5)
Z (molecules/unit cell) 4

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze bulk crystalline materials. rsc.org Instead of a single crystal, a finely powdered sample is used, which contains thousands of randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

The primary applications of PXRD for this compound include:

Phase Identification: The PXRD pattern of a synthesized batch can be compared to a reference pattern (either from a known standard or calculated from SC-XRD data) to confirm its identity and purity.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound, which can have different physical properties. google.comepa.gov PXRD is a key tool for identifying the presence of different polymorphs. Each polymorph will produce a distinct diffraction pattern with peaks at different 2θ angles.

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous material. Crystalline materials produce sharp diffraction peaks, whereas amorphous solids yield a broad, featureless halo.

A typical PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystal structure.

Table 3: Representative Powder X-ray Diffraction Peaks for a Crystalline Phase

Position (°2θ) Relative Intensity (%)
12.5 45
18.8 80
20.5 100
23.7 65
25.2 90

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to study the electronic structure of molecules. nih.govtci-thaijo.org DFT methods are used to predict a wide range of molecular properties by calculating the electron density. tci-thaijo.org

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 4-(bromomethyl)benzenamine hydrobromide, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes examining the distribution of electron density, which helps in understanding the molecule's polarity and the nature of its chemical bonds. Various electronic properties such as ionization potential, electron affinity, and chemical hardness can be derived from these calculations, offering insights into the molecule's stability and reactivity. tci-thaijo.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can identify the regions of the molecule that are most likely to participate in chemical reactions. For instance, the locations of the HOMO and LUMO can indicate the probable sites for nucleophilic and electrophilic attack, respectively. This analysis is crucial for understanding intramolecular charge transfer (ICT) processes. materialsciencejournal.org

Table 1: Illustrative Frontier Molecular Orbital Data (Note: This table provides a conceptual illustration of FMO data. Specific values for this compound would require dedicated computational studies.)

Molecular OrbitalEnergy (eV)Contribution
HOMO-6.5Primarily located on the benzenamine ring
LUMO-1.2Primarily located on the bromomethyl group
HOMO-LUMO Gap 5.3 Indicates moderate reactivity

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orgwikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This method is particularly useful for quantifying electron delocalization and hyperconjugative interactions. materialsciencejournal.org

Table 2: Example of NBO Analysis for Donor-Acceptor Interactions (Note: This table is a conceptual representation. Actual NBO analysis would provide specific orbital interactions and stabilization energies for this compound.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (1) Nσ* (C-C)3.5
LP (1) Brσ* (C-H)1.8

DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data. By calculating the optimized geometry and electronic structure, it is possible to simulate spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule. asianresassoc.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the UV-Vis absorption spectra. This method provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govanimbiosci.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics and interactions of a molecule in different environments. animbiosci.org

MD simulations can be used to explore the conformational landscape of this compound. In solution, the molecule's flexibility can be assessed by monitoring the fluctuations in bond lengths, bond angles, and dihedral angles over time. This is particularly important for understanding how the molecule behaves in a solvent and how its conformation might influence its reactivity.

In the solid state, MD simulations can provide insights into the crystal packing and intermolecular interactions. By simulating a periodic system of molecules, it is possible to study the collective motions and phase behavior of the crystalline material. This information is crucial for understanding the physical properties of the solid, such as its stability and mechanical properties.

Quantum Chemical Studies on Electronic Properties

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its chemical behavior.

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released upon adding an electron, respectively. These values are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) through Koopmans' theorem, particularly within the Hartree-Fock approximation. DFT methods also provide reliable estimates of these properties. samipubco.com

For this compound, the protonated amino group acts as a strong electron-withdrawing group, which is expected to significantly increase the ionization potential compared to aniline (B41778) or benzyl (B1604629) bromide. This is because the positive charge on the nitrogen atom makes it more difficult to remove an electron from the π-system of the benzene (B151609) ring. Conversely, the electron affinity is also expected to be high, indicating a greater propensity to accept an electron compared to related neutral molecules.

Theoretical calculations for substituted anilines have demonstrated a strong correlation between the nature of the substituent and the calculated IP and EA values. umn.edu

Table 2: Predicted Trends in Electronic Properties based on Computational Studies of Analogous Compounds

CompoundSubstituent EffectExpected Ionization Potential (IP)Expected Electron Affinity (EA)
Aniline–NH₂ (donating)LowLow
Benzyl Bromide–CH₂Br (weakly withdrawing)ModerateModerate
4-(Bromomethyl)benzenamine–NH₂ and –CH₂BrModerateModerate
This compound–NH₃⁺ and –CH₂Br (strongly withdrawing)HighHigh

Note: This table illustrates expected qualitative trends. Actual values would require specific quantum chemical calculations.

Molecules with significant charge asymmetry, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. These materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. The key molecular properties governing NLO behavior are the polarizability (α) and the first and second hyperpolarizabilities (β and γ).

While the hydrobromide salt itself is ionic, the corresponding free amine, 4-(Bromomethyl)benzenamine, possesses an electron-donating amino group (–NH₂) and a weakly electron-withdrawing bromomethyl group (–CH₂Br) connected through the benzene π-system. This arrangement could potentially give rise to NLO properties.

Computational methods, particularly DFT, are widely used to calculate the hyperpolarizabilities of molecules. nih.gov A key indicator of potential NLO activity is a small HOMO-LUMO energy gap, which facilitates intramolecular charge transfer upon electronic excitation. rsc.org Theoretical studies on similar structures suggest that the presence of both donor and acceptor groups can lead to significant first hyperpolarizability (β) values. tandfonline.com However, for the protonated hydrobromide form, the –NH₃⁺ group is strongly electron-withdrawing, which disrupts the classic donor-acceptor motif and would likely diminish the NLO response.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. nih.gov These indices are derived from the response of the system's energy to a change in the number of electrons.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Defined as ω = μ²/2η (where μ ≈ -χ is the electronic chemical potential), this index quantifies the ability of a species to accept electrons. A high ω value indicates a strong electrophile. researchgate.net

Nucleophilicity Index (N): This index ranks molecules on a nucleophilicity scale. It is typically defined relative to a reference electrophile like tetracyanoethylene (B109619) (TCE). nih.gov

For this compound, the primary site of electrophilic character is the benzylic carbon, due to the polarization of the C-Br bond. The protonated amino group enhances this effect by withdrawing electron density from the ring. Therefore, the molecule as a whole is expected to have a high electrophilicity index.

The nucleophilic character would be associated with the bromide anion. The aromatic ring itself is deactivated towards electrophilic attack due to the –NH₃⁺ group. Local reactivity indices, such as the Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack within the molecule. ias.ac.in For instance, the Fukui function f⁻ would be largest on the bromide ion, indicating its nucleophilic character, while f⁺ would be largest on the benzylic carbon, confirming it as the primary electrophilic site.

Applications and Advanced Research in Organic Synthesis and Molecular Biology

Role as a Key Building Block in Complex Organic Synthesis

As a fundamental building block, 4-(Bromomethyl)benzenamine hydrobromide provides a scaffold upon which chemists can elaborate to create more complex structures. Its defined substitution pattern on the benzene (B151609) ring ensures regiochemical control during synthesis.

The presence of the amino group categorizes the compound as a benzenamine (or aniline) derivative. Benzenamines are a critical class of intermediates used in the production of a vast range of chemical products, including dyes and pesticides. The reactive bromomethyl group on this compound allows for the introduction of various substituents onto the molecule's benzyl (B1604629) position. For instance, it can react with other nucleophilic amines to create more complex, substituted benzenamine structures. This process is fundamental in building libraries of related compounds for screening in drug discovery and materials science. Benzenamine derivatives are widely explored for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities. acs.orgmdpi.com

The reactivity of the bromomethyl group is pivotal in the construction of heterocyclic and polycyclic systems, which form the core of many pharmaceuticals. In one notable strategy, a bromomethyl-substituted scaffold was used to synthesize a library of C-7 substituted ring-fused dihydrothiazolo 2-pyridone pilicides. datapdf.com Pilicides are a class of compounds investigated for their potential to combat bacterial virulence. datapdf.com

The synthesis involved reacting the bromomethyl group with various nucleophiles, including amines (like piperidine (B6355638) and morpholine) and alcohols, to introduce diverse functional groups. datapdf.com Furthermore, the bromine could be substituted with an azide (B81097) group, which was then reduced to a primary amine. This newly formed amine could be further modified to create amides and sulfonamides, demonstrating the compound's versatility in generating a wide range of heterocyclic derivatives. datapdf.com

Table 1: Examples of Heterocyclic Systems Synthesized from Bromomethyl Precursors

Reactant Resulting Functional Group Product Class Example
Piperidine Amine Substituted Pilicide
Morpholine Amine Substituted Pilicide
Sodium Azide (followed by reduction) Primary Amine Amine Precursor

This table illustrates the versatility of the bromomethyl group in creating diverse heterocyclic structures through reactions with various nucleophiles. datapdf.com

The aniline (B41778) backbone of this compound makes it a suitable monomer for the synthesis of advanced organic materials, particularly conducting polymers. Polyaniline and its derivatives are known for their electrical conductivity, combining the properties of plastics with the electronic characteristics of semiconductors. datapdf.com Substituted anilines can be polymerized electrochemically or chemically to form polymers with tailored properties. uc.ptresearchgate.net

By incorporating functional groups like the bromomethyl group, chemists can create polymers that can be further modified after polymerization (post-functionalization). This allows for the attachment of other molecules or cross-linking of polymer chains, leading to materials with enhanced thermal stability or specific functionalities for use in electronics, sensors, or antistatic coatings. datapdf.com

Development of Precursors for Pharmaceutical and Agrochemical Compounds

The structural motifs derived from this compound are found in numerous biologically active compounds. Its role as a versatile intermediate makes it a valuable component in the synthesis pathways for new pharmaceuticals and agrochemicals.

For example, related bromomethyl-substituted aromatic compounds, such as 4-(Bromomethyl)-2-cyanobiphenyl, are critical intermediates in the synthesis of angiotensin II receptor antagonists. bldpharm.com This class of drugs, which includes widely used medications like Losartan and Telmisartan, is essential for treating high blood pressure and heart failure. bldpharm.com The bromomethyl group in these precursors is used to construct the final complex molecular framework of the active pharmaceutical ingredient.

Similarly, in the agrochemical industry, substituted benzenamines are precursors to various pesticides. mdpi.com The ability to systematically modify the structure using the reactive handles on compounds like this compound allows for the optimization of biological activity and the development of new crop protection agents. google.com

Mechanistic Probes and Tools in Molecular Biology Studies

Beyond synthesis, the inherent reactivity of this compound allows it to be used as a tool to study biological processes at the molecular level.

The compound functions as an alkylating agent, a class of molecules that can transfer an alkyl group (in this case, the 4-aminobenzyl group) to nucleophilic sites on biological macromolecules. researchgate.net The primary targets for alkylation in a cell are DNA and proteins. guidechem.com

By covalently attaching the 4-aminobenzyl group to proteins or nucleic acids, researchers can probe their structure and function. For instance, alkylation of DNA can interfere with its interaction with nuclear matrix proteins, a process that is critical for chromatin organization and DNA replication. guidechem.com Studying how this modification affects cellular processes can provide insights into the mechanisms of DNA damage and repair. Similarly, modifying specific amino acid residues in a protein can help identify key sites for catalysis, binding, or protein-protein interactions. This makes alkylating agents like this compound valuable probes for fundamental research in molecular and cellular biology. guidechem.com

Investigation of Enzyme Mechanisms and Substrate Binding

The chemical reactivity of the bromomethyl group in this compound makes it a valuable reagent for biochemists studying enzyme function. The carbon atom of the bromomethyl moiety is electrophilic, rendering it susceptible to attack by nucleophilic amino acid residues found within the active sites of enzymes. Residues such as cysteine (with its thiol group), histidine (with its imidazole (B134444) ring), and lysine (B10760008) (with its primary amine) can form stable, covalent bonds with the benzenamine derivative through nucleophilic substitution.

This covalent modification, or labeling, is a powerful tool for enzyme investigation. By reacting the compound with an enzyme and then using techniques like mass spectrometry to identify the modified amino acid, researchers can pinpoint specific residues that are crucial for the enzyme's catalytic activity or for binding to its substrate. This process, known as affinity labeling or active-site mapping, provides direct evidence for the spatial arrangement of the enzyme's active site. Furthermore, the introduction of the benzenamine moiety can serve as a spectroscopic probe or a tag for purification and identification of the modified protein.

Analysis of Protein-Ligand and Receptor Interactions

This compound serves as a versatile scaffold in the synthesis of compound libraries designed to probe and modulate protein-ligand and receptor interactions. The utility of the bromomethyl group as a reactive handle allows for the systematic attachment of various chemical entities, enabling the exploration of structure-activity relationships (SAR).

A notable application is in the development of anti-virulence compounds. Research has demonstrated the synthesis of bromomethyl-substituted scaffolds that are used to create pilicides—inhibitors of bacterial pilus assembly. nih.gov In this context, the bromomethyl group is reacted with a diverse range of nucleophiles, such as amines or alcohols, to generate a library of derivatives. nih.gov These derivatives can then be screened for their ability to bind to specific proteins involved in the virulence pathway. Techniques such as quantitative cross-linking mass spectrometry (qXL-MS) can be employed to measure how the binding of such ligands affects the stability and conformation of the target protein, revealing detailed information about the interaction. nih.gov The data gathered from these analyses helps in optimizing the ligand's structure to achieve higher affinity and specificity for its target receptor. nih.gov

Utility in Designing Molecular Tools for Biological Pathway Elucidation

The strategic use of this compound and similar reactive fragments is instrumental in the design of molecular tools to elucidate complex biological pathways. By covalently binding to a specific protein within a pathway, derivatives of this compound can act as potent and highly specific inhibitors. This selective inhibition allows researchers to observe the downstream consequences of blocking a single step in the pathway, thereby clarifying the function of the target protein and its role in the broader biological network. nih.gov

For instance, the development of pilicides from a bromomethyl-substituted core structure provides a clear example of such molecular tools. nih.gov By preventing the assembly of pili, these compounds effectively shut down a key virulence mechanism in bacteria, allowing researchers to study the role of pili in infection and biofilm formation. The ability to generate a variety of derivatives from the parent bromomethyl scaffold is crucial for fine-tuning the potency and selectivity of these molecular probes, ensuring that the observed biological effects are due to the specific inhibition of the intended target. nih.gov

Applications in Supramolecular Chemistry and Materials Science

In the fields of supramolecular chemistry and materials science, the reactive nature of bromomethyl groups is harnessed to construct large, well-defined molecular architectures. Derivatives of 4-(bromomethyl)benzenamine serve as organic linkers or building blocks for the synthesis of advanced materials.

A significant application is in the creation of Metal-Organic Frameworks (MOFs). nanochemazone.com Compounds like 4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]-benzenamine, which feature multiple bromomethyl sites, can be used as organic struts in MOF synthesis. nanochemazone.com These reactive sites allow the molecule to form covalent bonds with other components, leading to the formation of extended, porous, and crystalline networks. The properties of the resulting MOF, such as pore size, surface area, and chemical functionality, can be tailored by the choice of the organic linker and the metal node. These materials have potential applications in gas storage, catalysis, and chemical sensing.

Interactive Data Table: Applications of the Bromomethyl Functional Group

Application AreaKey Role of Bromomethyl GroupResulting Tool/MaterialRelevant Techniques
Enzyme Mechanism Studies Covalent modification of active site residuesAffinity labels, Molecular probesMass Spectrometry, X-ray Crystallography
Protein-Ligand Interaction Analysis Reactive handle for library synthesisOptimized ligands, Pilicides nih.govqXL-MS nih.gov, Structure-Activity Relationship (SAR)
Biological Pathway Elucidation Creation of specific inhibitorsMolecular tools to probe pathways nih.govCellular Assays, Proteomics
Materials Science Organic linker for network formationMetal-Organic Frameworks (MOFs) nanochemazone.comPowder X-ray Diffraction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.